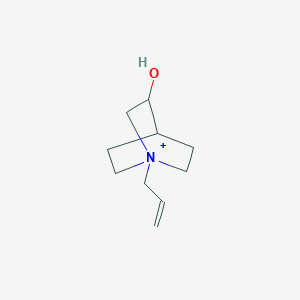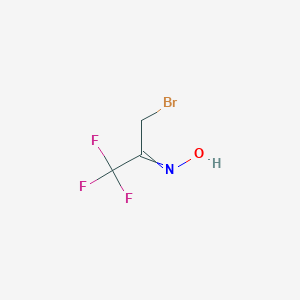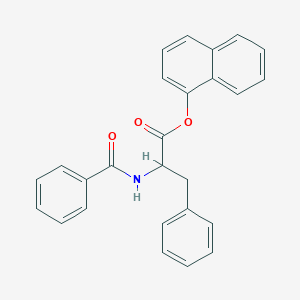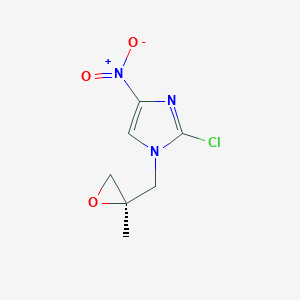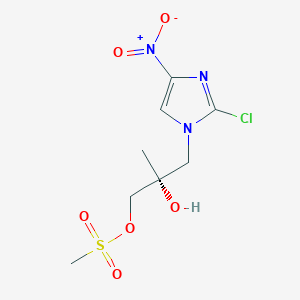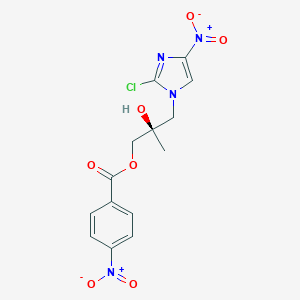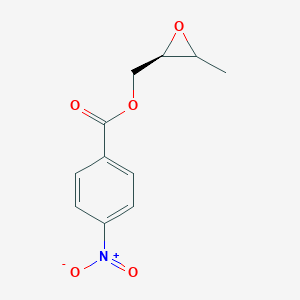
1-(3-Fluorophenyl)cyclopropanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1-(3-Fluorophenyl)cyclopropanecarbonitrile and related compounds often involves multistep reactions starting from commercially available precursors. For instance, one method described the synthesis of a related compound, 3-(4-aminophenyl) cyclopropane-1, 1,2,2-tetracarbonitrile, via a three-step process starting from 4-nitrobenzaldehyde, achieving a total yield of 65.25% (Hou et al., 2016). Such methodologies highlight the versatility and complexity of synthesizing fluorophenyl cyclopropane derivatives.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives, including fluorophenyl variations, is often elucidated using techniques like X-ray crystallography and spectroscopic methods. For example, the crystal structure and spectral identification of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile were confirmed, showing intramolecular hydrogen bonding and intermolecular interactions that influence the crystal packing (Özbey et al., 2004).
Chemical Reactions and Properties
Cyclopropane derivatives, including those with fluorophenyl groups, participate in a variety of chemical reactions, reflecting their reactivity and potential as intermediates in organic synthesis. The synthesis and reactions of fluorine-containing cyclopropanes have been explored for their application in pharmaceuticals and agrochemicals, owing to their polarity and conformational rigidity (Fang et al., 2019).
Physical Properties Analysis
The physical properties of cyclopropane derivatives, such as fluorophenyl cyclopropanecarbonitrile, are influenced by their molecular structure. For instance, the microwave spectrum of cyclopropane(1,1)dicarbonitrile provides insights into its geometry, with rotational constants giving information on bond lengths and the molecule's shape (Pearson et al., 1975).
Chemical Properties Analysis
The chemical properties of 1-(3-Fluorophenyl)cyclopropanecarbonitrile and related compounds, such as reactivity towards nucleophiles or electrophiles, are pivotal in their application in synthetic chemistry. The stereochemistry, particularly the presence of fluorine, impacts their reactivity and interaction with other molecules, as seen in various synthesis and reaction studies (Shibue & Fukuda, 2014).
Applications De Recherche Scientifique
Fluorocarbon Syntheses and Applications
1-(3-Fluorophenyl)cyclopropanecarbonitrile is part of the broader category of fluorocarbons, which have been extensively studied for their unique properties and applications. Fluorocarbons are pivotal in the development of refrigerants, foam expansion agents, aerosol propellants, and precision solvents. Their synthesis has evolved significantly, from the early inventions in the 1930s to the modern-day environmentally friendlier alternatives like hydrofluoroolefins (HFOs). This evolution underscores the importance of understanding the fundamental organofluorine chemistry, which can be applied to the synthesis of larger molecules and building blocks for diverse applications (Sicard & Baker, 2020).
Toxicity and Biomedical Applications
The toxicity and safety of fluorophores, which are closely related to fluorocarbons, have been a subject of extensive research, especially in the context of in vivo cancer diagnosis. Fluorophores' potential for real-time detection of cancer highlights the critical need for understanding their safety profile for patient administration. This research has broader implications for the safe use of fluorocarbon derivatives in biomedical applications (Alford et al., 2009).
Inhibition of Ethylene Perception in Agriculture
In agricultural sciences, compounds like 1-methylcyclopropene (1-MCP), closely related to 1-(3-Fluorophenyl)cyclopropanecarbonitrile, have revolutionized the management of fruit ripening and senescence, underscoring the importance of cyclopropane derivatives in extending the shelf life of agricultural products. This application has significant commercial implications, especially for apple industries worldwide (Watkins, 2006).
Safety And Hazards
Propriétés
IUPAC Name |
1-(3-fluorophenyl)cyclopropane-1-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c11-9-3-1-2-8(6-9)10(7-12)4-5-10/h1-3,6H,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFLWDDLGSEGTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601776 |
Source


|
| Record name | 1-(3-Fluorophenyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)cyclopropanecarbonitrile | |
CAS RN |
124276-55-7 |
Source


|
| Record name | 1-(3-Fluorophenyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80601776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-fluorophenyl)cyclopropane-1-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol](/img/structure/B51140.png)
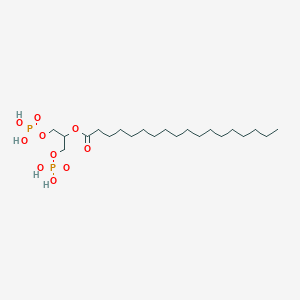

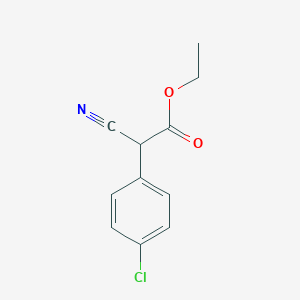
![4-{4-[4-(Trifluoromethoxy)phenoxy]piperidino}benzenol](/img/structure/B51151.png)
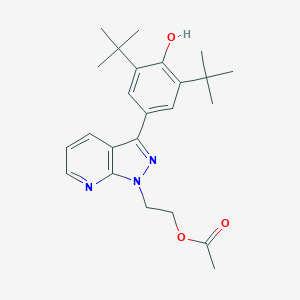
![1-[4-(Oxan-2-yloxy)phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine](/img/structure/B51155.png)
